molecular formula C22H27N3O5S B2912872 N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 1172004-63-5

N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2912872
CAS RN: 1172004-63-5
M. Wt: 445.53
InChI Key: FBCQRWWTZMUQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 1,2,3,4-tetrahydroquinolines, a key component in the compound, has been explored through various methods, including intramolecular cyclization using the Pummerer reaction, which is a significant step in the synthesis process. This method has demonstrated effectiveness in producing derivatives with methoxy groups on the benzene ring (Toda, Sakagami, & Sano, 1999).

Biological Activities

  • Methoxy-substituted indoles, closely related to the structure of the compound , have shown potential in inhibiting tubulin polymerization. This is a significant mode of action for cytostatics, and derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have demonstrated notable cytostatic activity (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Antitubulin and Antiproliferative Activities

  • Tetrahydroisoquinoline derivatives have been synthesized and analyzed for their antitubulin and antiproliferative activities, indicating their potential in cancer treatment. Substituted tetrahydroisoquinolines with specific sulfamate groups have shown enhanced activity against various cancer cell lines, suggesting the significance of these compounds in medicinal chemistry (Dohle et al., 2014).

Pharmacological Applications

  • Research into the structural design and activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives has highlighted their potential as inhibitors of phosphodiesterase 4 (PDE4). These compounds have shown inhibitory effects on inflammation-related markers, such as TNFα release, indicating their therapeutic potential in inflammatory diseases (Liao et al., 2018).

Enantioselective Synthesis and Applications

  • The enantioselective synthesis of 2-substituted 2-phenylethylamines, relevant to the compound's structure, has been explored. This synthesis technique is crucial for producing enantiomerically pure compounds, which can have significant implications in drug development and other scientific applications (Laumer, Kim, & Beak, 2002).

Mechanism of Action

Target of Action

Similar compounds such as metalaxyl are known to target Pythium and Phytophthora species in various vegetable crops . These are types of oomycetes, which are fungus-like microorganisms that can cause serious plant diseases.

Mode of Action

It’s worth noting that similar compounds like metalaxyl are known to function as systemic fungicides . Systemic fungicides are absorbed and translocated within the plant, providing protection against the targeted pathogens.

Biochemical Pathways

It’s known that fungicides like metalaxyl can disrupt the normal functioning of the pathogen, leading to its death or inhibition.

Pharmacokinetics

For instance, Metalaxyl has a water solubility of 8,400 mg/L at 22 °C and a log P of 1.65 .

Result of Action

Similar compounds like metalaxyl are known to control diseases caused by Pythium and Phytophthora species in various vegetable crops .

properties

IUPAC Name

N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-15(2)22(27)23-17-8-10-19(11-9-17)31(28,29)24-18-7-6-16-5-4-12-25(20(16)13-18)21(26)14-30-3/h6-11,13,15,24H,4-5,12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCQRWWTZMUQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide

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